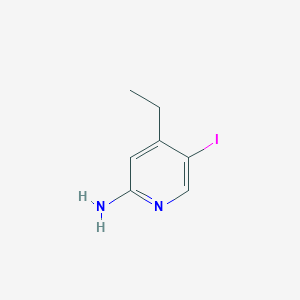

4-Ethyl-5-iodopyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-5-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPESVAORPDILFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Halogenated Aminopyridines and 4 Ethyl 5 Iodopyridin 2 Amine

Historical and Current Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org First isolated from coal tar in 1849 by Scottish chemist Thomas Anderson, pyridine has become a cornerstone in various fields of chemistry. numberanalytics.comopenaccessjournals.com Its unique structure, characterized by a six-membered aromatic ring containing a nitrogen atom, imparts distinct properties that have driven extensive research. numberanalytics.comopenaccessjournals.com The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.org A major advancement in creating pyridine derivatives came in 1881 with the Hantzsch pyridine synthesis. wikipedia.orgijnrd.org

The significance of pyridine derivatives spans from foundational organic chemistry to applied sciences. In medicinal chemistry, the pyridine scaffold is a "privileged structure," found in over 7000 existing drug molecules and consistently incorporated into new drug candidates approved by the FDA. rsc.orgnih.gov Its presence can enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.com Pyridine derivatives exhibit a vast array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. researchgate.net Notable examples include niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). nih.govmdpi.com

Beyond pharmaceuticals, pyridine and its derivatives are crucial in agrochemicals, such as insecticides and herbicides. numberanalytics.comenpress-publisher.com They also serve as vital ligands in organometallic chemistry and catalysis, as solvents and reagents in organic synthesis, and as building blocks for functional materials. numberanalytics.comnih.gov The ongoing study of these compounds continues to advance the understanding of aromaticity and reactivity, fueling innovation across the chemical sciences. numberanalytics.com

Importance of Halogenated Pyridine Scaffolds in Synthetic Methodologies

Halogenated pyridine scaffolds are exceptionally valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. The presence of a halogen atom (F, Cl, Br, I) on the pyridine ring provides a reactive handle for a multitude of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

The utility of halopyridines is particularly evident in reactions like the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. rsc.orgnih.govnih.gov In these processes, the halogen atom acts as a leaving group, allowing for the introduction of a wide variety of aryl, alkyl, amine, and other functional groups. nih.govnih.gov The regioselectivity of these reactions—the ability to selectively functionalize a specific position on the pyridine ring—is a key advantage. rsc.org For instance, the differential reactivity of various halogens (I > Br > Cl) can be exploited for sequential, site-selective modifications on poly-halogenated pyridines. orgsyn.org

Iodinated pyridines, such as 5-iodopyridin-2-amine, are particularly reactive coupling partners. radiooncologyjournal.comresearchgate.net The carbon-iodine bond is the most easily cleaved among the halogens in palladium-catalyzed oxidative addition steps, often allowing for reactions to proceed under milder conditions. nih.gov This high reactivity makes iodo-pyridines preferred substrates for synthesizing complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials. rsc.orgnih.gov The ability to use halopyridines to build molecular complexity in a controlled and predictable manner solidifies their importance as foundational building blocks in modern synthetic chemistry. researchgate.net

Structural Features and Nomenclature of 4-Ethyl-5-iodopyridin-2-amine within the Aminopyridine Class

This compound is a member of the aminopyridine class, which are derivatives of pyridine bearing an amino group. rsc.org Its structure is defined by a central pyridine ring with three substituents.

The nomenclature of the compound, "this compound," is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules. qmul.ac.ukiupac.org The parent structure is pyridine. wikipedia.org The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise. wikipedia.orgchempanda.com The substituents are listed alphabetically (Ethyl, Iodo) preceded by their locants (position numbers) on the ring. The principal characteristic group, the amine, is cited as a suffix ("-amine") with its locant (position 2). iupac.org

Structurally, the compound features:

An amino group (-NH₂) at the C2 position : This group makes the compound a 2-aminopyridine (B139424) derivative. 2-Aminopyridines are known to be important pharmacophores and versatile synthetic intermediates. rsc.orghep.com.cnresearchgate.net

An ethyl group (-CH₂CH₃) at the C4 position : This alkyl substituent adds to the molecular weight and lipophilicity of the compound.

An iodo group (-I) at the C5 position : The iodine atom is a heavy halogen, significantly increasing the molecular weight. It serves as an excellent leaving group in cross-coupling reactions. nih.gov

The combination of an electron-donating amino group and an electron-withdrawing, yet reactive, iodo group on the same pyridine ring makes this compound a highly functionalized and potentially versatile building block for further chemical synthesis.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉IN₂ |

| Molecular Weight | 248.06 g/mol bldpharm.com |

| CAS Number | 1215556-52-7 bldpharm.com |

| Canonical SMILES | CCC1=C(I)C=NC(N)=C1 |

Overview of Research Gaps and Potential Areas for Investigation concerning this compound

While the individual components of this compound—the aminopyridine core, the ethyl group, and the iodo substituent—are well-understood in various chemical contexts, specific research on this particular molecule appears limited. A primary research gap is the lack of published studies detailing its synthesis, characterization, and application. Commercial listings confirm its existence, but the scientific literature has not extensively explored its potential. bldpharm.com

Potential areas for investigation include:

Synthetic Utility: The most apparent application for this compound is as an intermediate in cross-coupling reactions. The iodine at the C5 position is primed for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. Research is needed to explore the scope and efficiency of these reactions. For example, coupling various boronic acids to the C5 position could generate a library of novel 4-ethyl-5-aryl-pyridin-2-amines for biological screening.

Biological Activity Screening: Aminopyridine derivatives often possess significant biological properties. researchgate.netrsc.orgscirp.org The core structure of this compound itself has not been evaluated. Screening this compound for a range of activities (e.g., antimicrobial, anticancer, kinase inhibition) could reveal inherent therapeutic potential. tandfonline.com

Further Functionalization: Beyond using the iodo group as a coupling handle, the amino group at the C2 position offers another site for modification. Acylation, alkylation, or conversion to other functional groups could lead to a diverse set of derivatives with unique properties. Investigating the relative reactivity of the amino group versus the iodo group under various conditions would be a valuable study.

Physicochemical and Material Properties: There is no available data on the physical properties (e.g., melting point, solubility) or potential material applications of this compound. Given the presence of a heavy iodine atom and a hydrogen-bonding amino group, investigations into its solid-state structure, crystal packing, and potential for forming co-crystals or halogen-bonded complexes could be fruitful. rsc.org The compound could also serve as a precursor for synthesizing ligands for metal complexes or as a monomer for specialized polymers.

In essence, this compound represents an under-explored region of chemical space. Its true value as a synthetic building block or a bioactive molecule remains to be systematically investigated.

Synthetic Methodologies for 4 Ethyl 5 Iodopyridin 2 Amine and Analogous Structures

Direct Halogenation Strategies for Substituted Pyridin-2-amines

Direct halogenation of the pyridine (B92270) ring, particularly for electron-deficient systems, can be challenging and often requires harsh reaction conditions. However, the presence of activating groups, such as the amino group in pyridin-2-amines, facilitates electrophilic substitution.

Regioselective Iodination Protocols

A direct and efficient method for the synthesis of 4-Ethyl-5-iodopyridin-2-amine involves the regioselective iodination of 4-ethylpyridin-2-amine. One documented procedure utilizes iodine monochloride (ICl) as the iodine source in the presence of potassium acetate in acetic acid. This reaction, when heated, yields the desired product in good yield, demonstrating a practical approach to this specific compound.

While a specific protocol for the synthesis of this compound using periodic acid (HIO4) or a combination of hydrogen peroxide (H2O2) and molecular iodine (I2) is not explicitly detailed in the reviewed literature, these reagent systems are well-established for the electrophilic iodination of various aromatic compounds.

The general principle involves the in situ generation of a more potent electrophilic iodine species. For instance, hydrogen peroxide can oxidize molecular iodine to a more reactive iodinating agent. Similarly, ortho-periodic acid has been employed as an oxidant in the iodination of aromatic amines, often with significantly reduced reaction times, especially under microwave irradiation. The combination of H2O2 and I2 is known to interact synergistically, enhancing their antimicrobial properties, which hints at their chemical reactivity. Dichloroiodic acid (HICl2), which can be prepared from iodine, hydrochloric acid, and hydrogen peroxide, is a potent iodinating agent for arenes. frontiersin.orgfrontiersin.org

A plausible reaction scheme for the iodination of 4-ethylpyridin-2-amine using such oxidizing systems would involve the initial formation of an electrophilic iodine species, which then attacks the electron-rich pyridine ring.

Table 1: Common Oxidizing Agents in Electrophilic Iodination

| Oxidizing Agent | Role |

|---|---|

| Periodic Acid (HIO4) | Oxidizes I2 to a more electrophilic species. |

| Hydrogen Peroxide (H2O2) | Used with I2 to generate a reactive iodinating agent in situ. |

The regioselectivity of electrophilic halogenation on the pyridine ring is heavily influenced by the electronic properties of the existing substituents. The amino group at the 2-position of the pyridine ring is a strong electron-donating group, activating the ring towards electrophilic attack. This activating effect is most pronounced at the ortho and para positions relative to the amino group.

In the case of 4-ethylpyridin-2-amine, the amino group directs incoming electrophiles to the 3- and 5-positions. The ethyl group at the 4-position is a weak electron-donating group, which further activates the ring, particularly at the adjacent 3- and 5-positions. The observed formation of this compound indicates a strong directing effect of the amino group, leading to substitution at the 5-position. The steric hindrance from the ethyl group at the 4-position may also play a role in favoring substitution at the less hindered 5-position over the 3-position.

The regiochemistry of halogenation can differ between iodine, bromine, and chlorine. Generally, bromination is more selective than chlorination in electrophilic aromatic substitution reactions. masterorganicchemistry.com This is attributed to the different energetics of the reaction intermediates.

For 2-aminopyridines, regioselective chlorination and bromination have been achieved using lithium chloride (LiCl) or lithium bromide (LiBr) in the presence of Selectfluor. rsc.orgnih.gov The regioselectivity in these reactions is highly dependent on the substituent pattern on the pyridine ring. While a direct comparative study of the halogenation of 4-ethylpyridin-2-amine with iodine, bromine, and chlorine is not available, the general principles suggest that bromination would likely also favor the 5-position, potentially with even higher selectivity than chlorination. The larger size of the iodine atom compared to bromine and chlorine can also influence regioselectivity due to steric effects.

Table 2: General Comparison of Halogenation Selectivity

| Halogen | General Selectivity Trend | Key Factors |

|---|---|---|

| Iodine | Generally less reactive, can be selective. | Larger atomic size, weaker electrophilicity requiring activation. |

| Bromine | Often more selective than chlorination. masterorganicchemistry.com | "Late" transition state in radical reactions, influencing selectivity. masterorganicchemistry.com |

Optimization of Reaction Conditions (Temperature, Solvent Systems, Additives)

The efficiency and selectivity of the iodination of 4-ethylpyridin-2-amine can be significantly influenced by the reaction conditions.

Temperature: In the documented synthesis using iodine monochloride, the reaction is heated to 80 °C. Temperature control is crucial as higher temperatures can lead to side reactions and decomposition, while lower temperatures may result in slow reaction rates.

Solvent Systems: Acetic acid is used as the solvent in the iodine monochloride method. The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.

Additives: Potassium acetate is used as an additive in the iodine monochloride protocol. It likely acts as a base to modulate the acidity of the reaction medium and may also play a role in the mechanism of iodination.

Optimizing these parameters is essential for maximizing the yield and purity of the desired product.

Functional Group Interconversion and Ring-Forming Approaches

While direct halogenation is a common strategy, the synthesis of this compound and its analogs could potentially be achieved through functional group interconversion or ring-forming approaches.

Functional group interconversion could involve, for example, the conversion of a different halogenated precursor, such as a bromo or chloro derivative, to the iodo compound. However, the direct iodination is often more straightforward. Another possibility is the transformation of other functional groups, such as a nitro or an amino group, into an iodine atom, for instance, via a Sandmeyer-type reaction on a diazotized aminopyridine precursor.

Ring-forming approaches offer a powerful way to construct the substituted pyridine core itself. Various methods exist for the synthesis of substituted pyridines, often involving the condensation of acyclic precursors. For instance, the remodeling of (aza)indole or benzofuran skeletons can lead to diversely substituted pyridines. nih.gov The synthesis of 2-pyridone rings, which can be precursors to 2-aminopyridines, can be achieved through the condensation of acyclic systems or the transformation of other heterocyclic systems. researchgate.net While no specific ring-forming synthesis for this compound has been reported, these general strategies could be adapted to construct the target molecule or its analogs by choosing appropriately substituted starting materials. For example, a multi-component reaction involving a fragment that already contains the iodine atom could be a potential route.

Amination of Pre-functionalized Iodopyridines

One of the most direct conceptual pathways to this compound involves the introduction of an amino group onto a pyridine scaffold that already contains the ethyl and iodo substituents. This approach leverages the well-established chemistry of halogenated pyridines, particularly their susceptibility to amination reactions.

Transition Metal-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig type reactions)

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable ability to form carbon-nitrogen bonds. wikipedia.org This reaction is particularly well-suited for coupling aryl halides, including iodopyridines, with a wide variety of amine nucleophiles. The development of this method has provided a powerful alternative to harsher, traditional methods like nucleophilic aromatic substitution or the Goldberg reaction. wikipedia.org

The reaction's success hinges on a catalytic cycle involving a palladium complex. Key steps include the oxidative addition of the palladium catalyst to the aryl iodide, formation of a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. Over the years, several generations of catalyst systems have been developed, primarily involving the evolution of phosphine ligands, to improve reaction scope, efficiency, and conditions. wikipedia.org

For the synthesis of structures analogous to this compound, a researcher would start with a corresponding 2-halopyridine. The Buchwald-Hartwig reaction demonstrates high selectivity for the C-I bond, even in the presence of other halides like bromine or chlorine. nih.gov The choice of ligand is crucial; early systems used monodentate phosphines, while later generations employed bulky, electron-rich monodentate ligands or chelating bidentate phosphines like BINAP and Xantphos to facilitate the reaction with a broader range of amines and under milder conditions. wikipedia.orgresearchgate.net Nickel, a more earth-abundant and less expensive metal, has also emerged as a viable catalyst for these transformations, often activated by other reagents like phenylboronic esters. nih.govacs.org

| Catalyst System | Ligand Type | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / P(o-tol)₃ | Monodentate Phosphine (First Gen) | Aryl bromides, secondary amines | Pioneering work in Pd-catalyzed amination. | rug.nl |

| Pd₂(dba)₃ / BINAP or DPPF | Bidentate Phosphine | Aryl iodides/triflates, primary amines | Improved rates and yields; expanded scope to primary amines. | wikipedia.org |

| Pd(OAc)₂ / Xantphos | Bulky Bidentate Phosphine | Deactivated aminothiophenes, halopyridines | Effective for challenging, electron-rich or deactivated substrates. | researchgate.net |

| Ni(acac)₂ / Phenylboronic Ester | Nickel Catalyst System | Aryl iodides, aryl/aliphatic amines | Uses a more abundant, less expensive metal; high selectivity for C-I bonds. | nih.gov |

Catalyst-Free Electrophilic Amination

While transition-metal catalysis is dominant, catalyst-free methods for C-N bond formation represent a cost-effective and environmentally benign alternative. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. In the case of a 4-ethyl-5-iodopyridine, the pyridine nitrogen itself acts as an electron-withdrawing group, but the reaction may require harsh conditions unless additional activating groups are present. researchgate.net

A notable transition-metal-free strategy involves the reaction of arylboronic acids or their derivatives (like arylboroxines) with electrophilic aminating agents such as O-benzoyl hydroxylamines. acs.orgorganic-chemistry.org This method, conducted in the presence of a simple base like potassium carbonate, avoids the cost and potential toxicity of metal catalysts. organic-chemistry.org The reaction tolerates a wide array of functional groups and can be applied to both electron-rich and electron-deficient systems. organic-chemistry.org This approach provides a valuable tool for synthesizing various aromatic amines, potentially including derivatives of this compound, by starting with the corresponding boronic acid derivative of the pyridine core.

Pyridine Ring Synthesis with Incorporated Ethyl and Iodo Moieties

An alternative to functionalizing a pre-existing ring is to construct the pyridine ring from acyclic precursors. This approach, known as de novo synthesis, allows for the strategic placement of substituents during the ring-forming process.

Cyclization Reactions for Pyridine Ring Formation

Several classic named reactions provide access to the pyridine core through the cyclization of non-cyclic starting materials. baranlab.org

Hantzsch Pyridine Synthesis : This is one of the most well-known methods, typically involving a 2:1:1 condensation of a β-keto acid (or ester), an aldehyde, and ammonia (or an ammonia equivalent). wikipedia.orgijnrd.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. By carefully selecting the starting materials—for instance, a β-ketoester containing an ethyl group—one can control the substitution pattern of the final product.

Chichibabin Pyridine Synthesis : This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile, it can sometimes suffer from low yields, though the precursors are generally inexpensive. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis : This method provides a route to trisubstituted pyridines by reacting enamines with ethynyl ketones. youtube.com It offers good control over the regiochemistry of the final product.

Kröhnke Pyridine Synthesis : This is a highly convergent method where a Michael-like addition of a pyridinium salt to an α,β-unsaturated carbonyl is followed by ring closure with ammonium acetate to form a new, substituted pyridine ring. wikipedia.org

| Synthesis Method | Key Precursors | Primary Product Type | Key Features | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | β-Ketoester, Aldehyde, Ammonia | Symmetrical Dihydropyridines (then Pyridines) | Classic, reliable method; requires subsequent oxidation step. | wikipedia.orgijnrd.org |

| Chichibabin Synthesis | Aldehydes, Ketones, α,β-Unsaturated Carbonyls, Ammonia | Substituted Pyridines | Uses inexpensive precursors; yields can be modest. | wikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Trisubstituted Pyridines | Good regiochemical control. | youtube.com |

| Bönnemann Cyclization | Nitrile, Acetylene (B1199291) (2 equiv.) | Substituted Pyridines | Trimerization reaction, can be activated by heat or light. | wikipedia.org |

Selective Functionalization During Ring Assembly

The power of de novo synthesis lies in the ability to dictate the final substitution pattern by choosing appropriately functionalized starting materials. To synthesize this compound, one would need to devise a cyclization strategy using precursors that already contain, or can be easily converted to, the ethyl, iodo, and amino groups at the correct positions.

For example, in a Hantzsch-type synthesis, an ethyl-substituted β-ketoester could be used to install the C4-ethyl group. The C2-amino group could be introduced by using cyanoacetamide or a related ammonia surrogate as one of the components. The iodo group at C5 is more challenging to incorporate directly during cyclization. A more common strategy would be to include a precursor group at the C5 position that can be converted to an iodo group after the pyridine ring has been formed, such as direct iodination of the synthesized 2-amino-4-ethylpyridine. Direct iodination of 2-aminopyridine (B139424) itself is a known process, often using iodine in the presence of an oxidizing agent like hydrogen peroxide, which typically directs the iodine to the 5-position. google.com

Advanced and Sustainable Synthetic Techniques

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally friendly. This has led to the rise of "green chemistry" approaches for the synthesis of heterocyclic compounds like pyridines.

Key sustainable strategies include:

Multicomponent Reactions (MCRs) : Reactions like the Hantzsch synthesis are inherently MCRs, which are highly valued for their atom economy and operational simplicity, as multiple bonds are formed in a single step from three or more reactants. acs.orgnih.gov This reduces waste, energy consumption, and purification steps.

Heterogeneous Catalysis : Using solid-supported catalysts, such as metal-organic frameworks (MOFs) or metals on supports like hydrotalcite, offers significant advantages. acs.org These catalysts are easily separated from the reaction mixture, allowing for simple purification and catalyst recycling, which is both economical and sustainable.

Microwave-Assisted Synthesis : Employing microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov

Solvent-Free and Alternative Solvents : Conducting reactions under solvent-free conditions or in greener solvents like water or ethanol reduces the use of volatile and often toxic organic solvents. acs.orgresearchgate.net

These advanced techniques are applicable to both the functionalization of existing pyridine rings and their de novo synthesis, paving the way for more efficient and sustainable production of this compound and related structures.

Electrochemical Synthesis for Carbon-Heteroatom Bond Formation

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and reaction conditions. The formation of carbon-heteroatom bonds, such as C-I and C-N, on pyridine rings can be achieved through electrochemical means.

Recent advancements have demonstrated the potential of electrochemical C-H amination for aromatic compounds. This method involves the electrochemical oxidation of an aromatic compound in the presence of pyridine, leading to the formation of an N-arylpyridinium ion. Subsequent reaction with an alkylamine can yield the corresponding aromatic primary amine. acs.org This strategy provides a metal-free pathway to aminated aromatic structures.

Furthermore, electrochemical iodination has been successfully applied to methylarenes, utilizing N-hydroxyphthalimide (NHPI) as a mediator. nih.govnih.gov This process involves the electrochemical generation of the phthalimido-N-oxyl (PINO) radical, which facilitates hydrogen atom transfer from the methyl group, leading to iodination. While this specific example focuses on the side chain, the principles of electrochemically mediated C-H functionalization are applicable to the pyridine ring itself. The choice of electrochemical reactor can also influence the regioselectivity of such reactions.

Although direct electrochemical synthesis of this compound has not been extensively reported, the analogous reactions presented in the table below highlight the feasibility of this approach for constructing key structural motifs.

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

| Aromatic Compound | Electrochemical oxidation, Pyridine, Alkylamine | Aromatic Primary Amine | - | acs.org |

| Methylarene | Electrochemical oxidation, NHPI, I2 | Benzylic Iodide | Good | nih.govnih.gov |

| Imidazo[1,2-a]pyridines | Electrochemical C-H/N-H cross-coupling with azoles | C3-aminated Imidazo[1,2-a]pyridines | - | researchgate.net |

| Pyridine-2-carboxaldehydes | Electrochemical oxidation, Amines, NH4SCN | 1-Cyano-imidazo[1,5-a]pyridines | Good | rsc.org |

| Table 1: Examples of Electrochemical Synthesis for Carbon-Heteroatom Bond Formation in Pyridine Analogs and Related Structures. |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including substituted pyridines.

The synthesis of 2-aminopyrimidine derivatives, which share a similar structural core with 2-aminopyridines, has been efficiently achieved through microwave irradiation. nih.govnanobioletters.com These methods often involve the condensation of chalcones with guanidine nitrate, with microwave heating significantly reducing reaction times compared to conventional methods. nanobioletters.com For instance, the synthesis of 2-amino-4,6-diarylpyrimidines via a Biginelli-type three-component reaction was optimized using a mono-mode microwave reactor, offering a more sustainable and efficient alternative to conventional heating. researchgate.net

Moreover, a patent describes a method for the synthesis of 2-amino-5-iodopyridine (B21400) using water as a solvent, where iodine is added to a solution of 2-aminopyridine followed by the addition of hydrogen peroxide. google.com While not explicitly microwave-assisted, this aqueous method is amenable to microwave heating, which could potentially shorten the reaction time and improve efficiency.

Microwave assistance has also been employed in the synthesis of more complex fused pyridine systems. For example, a one-pot, metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation affords 2,3-disubstituted imidazo[1,2-a]pyridines in good to very good yields. rsc.org

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| Arylglyoxals, Cyclic 1,3-dicarbonyls, 2-Aminopyridines | I2, Microwave irradiation | 2,3-disubstituted imidazo[1,2-a]pyridines | Good-Very Good | rsc.org |

| Chalcones, Guanidine nitrate | Zinc chloride, Microwave irradiation | Aminopyrimidine derivatives | 33-56 | nanobioletters.com |

| 2-Amino-4-chloro-pyrimidine, Substituted amines | Anhydrous propanol, TEA, Microwave (120-140 °C) | 2,4-disubstituted-aminopyrimidines | - | nih.gov |

| Aromatic amines | I2, H5IO6, CH2Cl2, Microwave irradiation | Monoiodinated arylamines | 11-79 | nih.gov |

| Table 2: Examples of Microwave-Assisted Synthesis of Pyridine Analogs and Related Heterocycles. |

One-Pot Multicomponent Reactions (e.g., A3 coupling where applicable to intermediates)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and saving time and resources. nih.govnih.gov The A3 coupling (aldehyde-alkyne-amine) is a prominent MCR that can be utilized to generate key intermediates for the synthesis of substituted pyridines. nih.govacs.orgresearchgate.net

An environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine derivatives, which are structurally related to 2-aminopyridines, has been developed via a domino A3-coupling reaction. nih.govacs.org This reaction, catalyzed by Cu(II)-ascorbate, proceeds in an aqueous micellar medium, highlighting its green chemistry credentials. nih.govacs.org

The Hantzsch dihydropyridine synthesis is another classic MCR that can be adapted to produce pyridine derivatives. nih.gov While the traditional Hantzsch reaction yields dihydropyridines, subsequent oxidation can lead to the corresponding pyridines. A Hantzsch-type strategy has been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines via an oxidative coupling of β-enamine carbonyl compounds with rongalite, which acts as a C1 source for the C-4 position of the pyridine ring. mdpi.com

| Reaction Type | Starting Materials | Catalyst/Reagents/Conditions | Product | Yield (%) | Reference |

| Domino A3-Coupling | 2-Aminopyridines, Aldehydes, Alkynes | Cu(II)-ascorbate, Aqueous micellar media | Imidazo[1,2-a]pyridine derivatives | Good | nih.govacs.org |

| Hantzsch-type Reaction | β-Enamine carbonyl compounds | Rongalite, DMF | 2,3,5,6-tetrasubstituted pyridines | Good | mdpi.com |

| Groebke-Blackburn-Bienaymé Reaction (GBB-3CR) | 5-Amino-1,2,4-triazoles, Aromatic aldehydes, Isocyanides | Scandium triflate | Fully substituted imidazo[2,1-c] rsc.orgacs.orgnih.govtriazoles | - | nih.gov |

| Three-component reaction | 3-Nitro-2-bromopyridine, 1-Aminophosphonates, CS2 | CuCl2, SnCl2, K2CO3, DMF, 100 °C | α-Aminophosphonates with a thiazole[5,4-b]pyridine moiety | up to 85 | nih.gov |

| Table 3: Examples of One-Pot Multicomponent Reactions for the Synthesis of Pyridine Analogs and Related Heterocycles. |

Solvent-Free or Aqueous Medium Syntheses

The principles of green chemistry encourage the use of environmentally benign solvents, such as water, or the elimination of solvents altogether. Solvent-free reactions and syntheses in aqueous media offer significant advantages in terms of reduced waste, cost, and environmental impact.

A notable green chemical approach for the iodination of pyrimidine derivatives has been developed using mechanical grinding under solvent-free conditions. nih.govnih.govresearchgate.net This method employs solid iodine and silver nitrate as an electrophilic iodinating reagent, achieving high yields in a short reaction time without the need for toxic reagents or solvents. nih.govnih.govresearchgate.net This mechanochemical approach is a promising strategy for the iodination of pyridine rings.

The synthesis of 2-amino-5-iodopyridine has been reported in an aqueous medium. google.com This process involves the direct iodination of 2-aminopyridine with iodine and hydrogen peroxide in water, offering a safe and pollution-free reaction process. google.com

Furthermore, the aforementioned Cu(II)-ascorbate-catalyzed domino A3-coupling for the synthesis of imidazo[1,2-a]pyridines is conducted in an aqueous micellar medium, demonstrating the feasibility of complex transformations in water. nih.govacs.org The synthesis of multi-substituted aminopyridines has also been achieved in aqueous phase coupling reactions, highlighting the versatility of water as a solvent for pyridine synthesis. researchgate.net

| Reaction Type | Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| Iodination | Pyrimidine derivatives | I2, AgNO3, Mechanical grinding (solvent-free) | Iodinated pyrimidine derivatives | 70-98 | nih.govnih.govresearchgate.net |

| Iodination | 2-Aminopyridine | I2, H2O2, Water | 2-Amino-5-iodopyridine | - | google.com |

| A3-Coupling | 2-Aminopyridines, etc. | Cu(II)-ascorbate, Aqueous micellar media | Imidazo[1,2-a]pyridine derivatives | Good | nih.govacs.org |

| Suzuki Coupling | Aryl halides, Aryl boronic acids | Water-soluble Pd-based catalyst, Water | Biaryls | Excellent | researchgate.net |

| Table 4: Examples of Solvent-Free or Aqueous Medium Syntheses for Pyridine Derivatives and Related Reactions. |

Chemical Reactivity and Transformation Studies of 4 Ethyl 5 Iodopyridin 2 Amine

Cross-Coupling Reactions at the C-I Bond (C5-position)

The iodine atom at the C5-position of 4-Ethyl-5-iodopyridin-2-amine serves as an excellent leaving group, making it the primary site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful methods for forming C-C bonds. For substrates like this compound, the high reactivity of the C-I bond facilitates several key transformations.

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions, valued for its mild conditions and tolerance of a wide range of functional groups. beilstein-journals.orgorganic-chemistry.org The reaction couples an organoboron reagent (boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. organic-chemistry.org For this compound, this reaction would involve the coupling of the C5-position with various aryl or vinyl boronic acids.

While specific literature detailing the Suzuki-Miyaura coupling of this compound is not extensively documented, the reactivity of similar iodopyridine scaffolds is well-established. mdpi.comresearchgate.net For instance, the coupling of N-substituted 5-bromo-indazoles with heteroarylboronic acids proceeds efficiently using catalysts like Pd(dppf)Cl₂ with a base such as K₂CO₃. mdpi.com Similarly, patents describe the coupling of morpholine-substituted bromopyridines with arylboronic acids using Pd(OAc)₂ and PPh₃ as the catalytic system. google.com Based on these precedents, the reaction of this compound with an arylboronic acid is expected to yield 4-ethyl-5-arylpyridin-2-amine derivatives. The general conditions for such transformations are summarized in the table below.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 °C | Good | mdpi.com |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Isopropanol/Water | 80 °C | High | google.com |

This table represents general conditions for related halopyridine substrates, as specific examples for this compound are not detailed in the reviewed literature.

The Sonogashira coupling is a fundamental method for the synthesis of arylalkynes and conjugated enynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The C-I bond in this compound is highly susceptible to this transformation, allowing for the introduction of an alkynyl moiety at the C5-position.

Studies on related structures, such as 5-bromo-3-iodopyridin-2-amine, demonstrate successful Sonogashira coupling with various terminal alkynes using a Pd(PPh₃)₄/CuI catalytic system in the presence of triethylamine. researchgate.net This reaction affords the corresponding 5-alkynyl-3-iodopyridin-2-amine derivatives in good to excellent yields. It is highly probable that this compound would react similarly under these conditions to produce various 4-ethyl-5-alkynylpyridin-2-amines.

Table 2: General Conditions for Sonogashira Coupling of Iodopyridines

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | Not specified | Not specified | Good to Excellent Yield | researchgate.net |

| PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N) | DMF or Ether | Room Temp | High Yield | wikipedia.org |

This table outlines typical conditions based on reactions with analogous iodopyridine substrates.

Beyond Suzuki and Sonogashira, other palladium-catalyzed reactions are theoretically applicable to this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. It is known for its high functional group tolerance. While no specific examples with this compound were found, the Negishi coupling of 5-bromo-2-chloropyridine (B1630664) has been shown to be selective, with coupling occurring preferentially at the more reactive bromide position. uwindsor.ca This suggests that the highly reactive iodide at the C5 position of the target compound would be an excellent substrate for this reaction.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. Its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with all functional groups. uwindsor.ca

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. organic-chemistry.org Given the reactivity of the C-I bond, this compound could likely participate in Heck reactions with various activated alkenes to introduce a vinyl group at the C5-position. eie.gr

Although these methods are powerful tools in organic synthesis, specific applications utilizing this compound as a substrate are not prominently featured in the surveyed scientific literature.

Copper-Catalyzed Carbon-Heteroatom Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly for forming C-N bonds (Ullmann condensation), offer a valuable alternative to palladium-based systems, especially for amination and amidation reactions. sioc-journal.cnbeilstein-journals.org

The introduction of nitrogen-based substituents at the C5-position of this compound can be achieved via copper-catalyzed C-N coupling. These reactions are crucial for the synthesis of compounds with potential pharmaceutical applications. The process typically involves reacting the aryl iodide with an amine, amide, or N-heterocycle in the presence of a copper catalyst and a base. nih.govresearchgate.net

Research has shown that copper-catalyzed amination of 2-amino-5-halopyridines can proceed with high selectivity at the C5 position. rsc.org Using a CuI catalyst with a 1,2-diol ligand and K₂CO₃ as the base, various amines, amides, and heterocycles can be coupled to the electron-rich C5 position of 2-amino-5-iodopyridine (B21400) in excellent yields. This methodology is directly applicable to this compound for the synthesis of a diverse range of 5-substituted amino derivatives.

Table 3: Conditions for Copper-Catalyzed C-N Coupling of 2-Amino-5-halopyridines

| Catalyst | Ligand | Base | Solvent | Nucleophile | Outcome | Reference |

|---|---|---|---|---|---|---|

| CuI | (±)-trans-1,2-Cyclohexanediol | K₂CO₃ | Dioxane | Amines, Amides, N-Heterocycles | Excellent Yields at C5 | rsc.org |

This table is based on findings for structurally similar 2-amino-5-halopyridines and provides a strong predictive model for the reactivity of this compound.

C-O and C-S Bond Formation

The iodine atom at the C5 position of this compound is a key site for carbon-heteroatom bond-forming reactions, enabling the introduction of oxygen and sulfur-containing functional groups. These transformations are typically achieved through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed methods, such as the Buchwald-Hartwig and Ullmann-type couplings, are instrumental in this context. For instance, the reaction of aryl iodides with alcohols or thiols in the presence of a palladium catalyst and a suitable base can lead to the formation of C-O and C-S bonds, respectively. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of aryl iodides in these transformations is well-established.

Reactivity of the Aminopyridine Moiety (C2-position)

The aminopyridine core of the molecule presents multiple reactive sites, primarily the 2-amino group and the pyridine (B92270) ring nitrogen.

The 2-amino group of this compound readily undergoes various derivatization reactions.

Acylation: This involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for synthesizing more complex molecules.

Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through reactions with alkyl halides. Reductive alkylation, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method.

Arylation: The formation of a C-N bond between the amino group and an aryl group can be accomplished via Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-aryl-2-aminopyridine derivatives. rsc.org

A patent describes the dissolution of this compound in hydrochloric acid, followed by cooling and the dropwise addition of sodium nitrite (B80452) in water. google.com

Table 1: Derivatization Reactions of the 2-Amino Group

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Acyl |

| Alkylation | Alkyl halides, Aldehydes/Ketones + Reducing Agent | Alkyl |

| Arylation | Aryl halides + Palladium Catalyst | Aryl |

The 2-aminopyridine (B139424) structure is a versatile precursor for the synthesis of fused heterocyclic systems, most notably imidazopyridines. These bicyclic structures are of significant interest in medicinal chemistry.

The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines can be achieved through several methods. rsc.org One common approach involves the reaction of the 2-aminopyridine with α-haloketones. Another strategy is the iodine-mediated oxidative coupling between a 2-aminopyridine and a terminal alkyne, which provides a transition-metal-free route to these fused systems. rsc.org Furthermore, one-pot, three-component tandem reactions of 2-aminopyridines, acetophenones, and aldehydes have been developed for the synthesis of 3-aroylimidazo[1,2-a]pyridines. researchgate.net

Table 2: Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines

| Reactants | Catalyst/Mediator | Product |

|---|---|---|

| 2-Aminopyridine, α-Haloketone | - | Imidazo[1,2-a]pyridine |

| 2-Aminopyridine, Terminal Alkyne | Iodine | Imidazo[1,2-a]pyridine rsc.org |

| 2-Aminopyridine, Acetophenone, Aldehyde | Copper(II) chloride | 3-Aroylimidazo[1,2-a]pyridine researchgate.net |

The amino group of 2-aminopyridine derivatives can undergo both oxidation and reduction, though these reactions are less common than derivatizations.

Oxidation: Oxidation of the amino group can lead to various products, including nitroso or nitro compounds, depending on the oxidizing agent and reaction conditions. However, the pyridine ring itself can also be oxidized to the corresponding N-oxide. researchgate.net

Reduction: The term "reduction" in the context of the amine functionality itself is less straightforward. However, the pyridine ring of 2-aminopyridines can be hydrogenated to the corresponding piperidine. acs.org For instance, the catalytic reduction of 2-alkylaminopyridines has been studied. acs.org

The basicity of this compound is influenced by the electronic effects of its substituents. The pKa value is a quantitative measure of this basicity.

The parent compound, 2-aminopyridine, has a pKa of 6.86. nih.govquora.com This value reflects the equilibrium between the neutral molecule and its protonated form. Protonation can occur at either the pyridine ring nitrogen or the exocyclic amino group. In 2-aminopyridine, the pyridine nitrogen is generally considered the more basic site.

The substituents on the pyridine ring of this compound will modulate its basicity relative to the parent compound. The ethyl group at the C4-position is an electron-donating group, which should increase the basicity (raise the pKa). Conversely, the iodine atom at the C5-position is an electron-withdrawing group, which will decrease the basicity (lower the pKa). The net effect on the pKa will be a combination of these opposing influences. Theoretical calculations can be used to predict the pKa values of substituted aminopyridines. nih.govresearchgate.net

Table 3: pKa Values of Selected Pyridine Derivatives

| Compound | pKa |

|---|---|

| Pyridine | 5.5 quora.com |

| Aniline | 4.6 quora.com |

| 2-Aminopyridine | 6.86 nih.govquora.com |

| 4-Aminopyridine | 9.17 quora.com |

| 3-Chloropyridine | 2.84 researchgate.net |

Derivatization of the 2-Amino Group

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings. This process involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the substitution of a leaving group.

The regioselectivity of nucleophilic attack on a substituted pyridine, such as this compound, is dictated by the electronic properties of the substituents. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 and C4 positions.

In the case of a di-substituted pyridine, the position of nucleophilic attack is influenced by the combined effects of the substituents. For instance, in 2-fluoro-5-iodopyridine (B1304895), amination can occur at either the C2 or C5 position depending on the reaction conditions. Non-catalytic amination tends to favor substitution of the fluorine at the C2 position, while copper-catalyzed reactions can direct the substitution to the iodine at the C5 position. clockss.org This highlights the importance of the reaction conditions in controlling the regioselectivity.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway. youtube.com The nucleophile first attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This step is usually the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com The presence of electron-withdrawing groups on the ring can stabilize this intermediate, thereby accelerating the reaction. masterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.commasterorganicchemistry.com

The regioselectivity of SNAr reactions on dichloropyrimidines has been shown to be highly sensitive to the nature and position of other substituents on the ring. wuxiapptec.com Quantum mechanical calculations, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) maps, can help predict the preferred site of nucleophilic attack. wuxiapptec.com For 2,4-dichloropyrimidines, substitution is generally favored at the C4 position. However, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring attack at the C2 position. wuxiapptec.com These findings underscore the subtle electronic effects that govern the regioselectivity in SNAr reactions.

Studies on 2-fluoro-5-iodopyridine have demonstrated the competition between fluorine and iodine as leaving groups. clockss.org In the absence of a catalyst, amination with adamantylalkyl amines resulted in the substitution of the fluorine atom at the C2 position, with yields up to 97%. clockss.org However, when a Cu(I) catalyst was employed, the reaction selectively occurred at the C5 position, leading to the substitution of the iodine atom. clockss.org This illustrates that the choice of reaction conditions, particularly the use of a catalyst, can overcome the inherent reactivity of the leaving groups and control the regioselectivity of the substitution.

Table 1: Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine

| Reaction Conditions | Nucleophile | Position of Substitution | Leaving Group | Product | Yield (%) |

| Non-catalytic | Adamantylalkyl amines | C2 | Fluorine | 2-Amino-5-iodopyridines | up to 97 |

| CuI/2-(isobutyryl)cyclohexanone | Adamantylalkyl amines | C5 | Iodine | 5-Amino-2-fluoropyridines | up to 98 |

Data sourced from a study on the amination of 2-fluoro-5-iodopyridine. clockss.org

Electrophilic Aromatic Substitution on the Pyridine Ring (excluding iodination)

Pyridine and its derivatives are generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). youtube.com The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. youtube.com Furthermore, under the acidic conditions often employed for EAS reactions, the pyridine nitrogen can be protonated, further deactivating the ring.

When EAS does occur on the pyridine ring, substitution is generally directed to the C3 and C5 positions. youtube.com Attack at the C2, C4, or C6 positions leads to an unstable intermediate where the positive charge is placed on the nitrogen atom. youtube.com

For this compound, the directing effects of the three substituents must be considered. The amino group is a strong activating group and is ortho-, para-directing. The ethyl group is a weak activating group and is also ortho-, para-directing. The iodo group is a deactivating group but is ortho-, para-directing. The interplay of these electronic effects would determine the regiochemical outcome of an electrophilic substitution reaction.

Radical Chemistry Pathways involving this compound

The presence of an amino group and an iodo substituent on the pyridine ring of this compound suggests potential for involvement in radical chemistry pathways.

Amine radical cations, which can be generated through photoredox catalysis, are versatile reactive intermediates. beilstein-journals.org These radical cations can undergo several transformations, including deprotonation to form α-amino radicals, which are strongly reducing. beilstein-journals.org Alternatively, the amine radical cation can act as a hydrogen atom abstractor. beilstein-journals.org The specific reaction pathway is dependent on the reaction conditions and the structure of the amine. beilstein-journals.org

The carbon-iodine bond in aryl iodides can undergo homolytic cleavage upon UV irradiation to generate an aryl radical and an iodine atom. rsc.org This aryl radical can then participate in various bond-forming reactions. For example, a metal-free borylation of aryl iodides has been developed that proceeds through a photolytically generated aryl radical intermediate. rsc.org This reaction is rapid, chemoselective, and tolerates a wide range of functional groups. rsc.org

Given these precedents, it is conceivable that this compound could participate in radical reactions initiated either at the amino group or the carbon-iodine bond. The formation of an amine radical cation could lead to further functionalization at the ethyl group or the pyridine ring. Similarly, photolytic cleavage of the C-I bond could generate a pyridyl radical, which could then be trapped by a variety of radical acceptors, providing a pathway to novel derivatives.

The fate of a photogenerated amino radical cation is diverse and can include deprotonation to form a nucleophilic α-amino radical, which can then be oxidized to an iminium ion. unipv.it In some cases, C-C bond cleavage can occur to form a stable iminium ion and a carbon radical. unipv.it

Table 2: Potential Radical Reactions of this compound

| Initiation Method | Reactive Intermediate | Potential Subsequent Reaction |

| Photoredox Catalysis | Amine radical cation | Deprotonation to α-amino radical, Hydrogen atom abstraction |

| UV Irradiation | Pyridyl radical | Borylation, Arylation, other radical trapping reactions |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 4-Ethyl-5-iodopyridin-2-amine. Although specific spectra for this compound are not publicly documented, a detailed prediction of the expected signals can be made by analyzing its structural components: a 2-aminopyridine (B139424) ring substituted with an ethyl group at the C4 position and an iodine atom at the C5 position.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons. The pyridine (B92270) ring has two remaining protons at positions 3 and 6. The -NH₂ group will present a broad singlet. The chemical shifts (δ) are influenced by the electronic effects of the amino (electron-donating), iodo (electron-withdrawing, anisotropic), and ethyl (electron-donating) groups.

Aromatic Protons: The proton at C6 (H-6) would likely appear as a singlet, being adjacent to the iodine atom and lacking a vicinal proton for coupling. The proton at C3 (H-3) would also appear as a singlet. The expected chemical shifts would be in the range of δ 6.0-8.5 ppm. For the related compound 5-iodopyridin-2-amine, the H-6 proton appears at approximately δ 8.3 ppm. vulcanchem.com

Ethyl Group Protons: The ethyl group will exhibit a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), with a typical coupling constant (J) of around 7.6 Hz. The methylene protons, being attached to the aromatic ring, will be deshielded compared to the methyl protons. In a complex containing a 4-ethylpyridin-2-amine moiety, these signals appear at approximately δ 2.70 ppm (quartet) and δ 1.30 ppm (triplet). rsc.org

Amine Protons: The two protons of the amino group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration, typically in the range of δ 4.0-6.0 ppm. pressbooks.pub

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon environment. The pyridine ring will show five distinct signals, and the ethyl group will show two.

Aromatic Carbons: The chemical shifts of the pyridine carbons are significantly affected by the substituents. The carbon bearing the iodine (C5) is expected to be found at a very high field (low ppm value) due to the heavy atom effect. The carbon attached to the amino group (C2) will be significantly deshielded. Based on data from related 2-aminopyridines, the aromatic carbons would appear in the δ 90-160 ppm range. rsc.orgnih.gov

Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group are expected in the aliphatic region of the spectrum, typically around δ 28 ppm and δ 14 ppm, respectively. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| H-3 | ~6.5 - 7.0 | s | - |

| H-6 | ~8.0 - 8.3 | s | - |

| -NH ₂ | ~4.0 - 6.0 | br s | - |

| -C H₂CH₃ | ~2.7 | q | ~28 |

| -CH₂C H₃ | ~1.3 | t | ~14 |

| C2 | - | - | ~158 - 161 |

| C3 | - | - | ~108 - 112 |

| C4 | - | - | ~150 - 155 |

| C5 | - | - | ~85 - 95 |

| C6 | - | - | ~148 - 152 |

Note: These are predicted values based on analogous structures and established substituent effects. 's' denotes singlet, 'q' denotes quartet, 't' denotes triplet, 'br s' denotes broad singlet.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the predicted signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The absence of correlations for the H-3 and H-6 signals would support their assignment as singlets isolated from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom. For example, the proton signal at ~2.7 ppm would show a cross-peak with the carbon signal at ~28 ppm, confirming the -CH₂- assignment.

The H-3 proton correlating to carbons C2, C4, and C5.

The H-6 proton correlating to carbons C2, C4, and C5.

The methylene protons of the ethyl group correlating to carbons C3, C4, and C5. These long-range correlations would definitively place the ethyl group at C4 and the iodine at C5, confirming the regiochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise mass of the molecule, which in turn confirms its elemental composition. For this compound (C₇H₉IN₂), the exact mass can be calculated.

Molecular Formula: C₇H₉IN₂

Monoisotopic Mass: 247.9865 g/mol

Expected HRMS Result: In an ESI-MS experiment, the compound would be detected as its protonated form, [M+H]⁺, with an expected m/z of 248.9938.

The observation of this exact mass with a high degree of accuracy (typically within 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. The technique is standard for the characterization of novel 2-aminopyridine derivatives. nih.govrsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Fourier-transform infrared (FTIR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint that identifies its functional groups. While a specific spectrum for this compound is not available, the expected absorption bands can be predicted based on its constituent parts.

N-H Stretching: The amino group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group is expected around 1600-1650 cm⁻¹, often overlapping with the ring stretching modes.

C-I Stretching: The carbon-iodine bond stretch is a low-energy vibration and would be found in the far-infrared region, typically around 500-600 cm⁻¹.

FTIR and Raman are complementary techniques; vibrations that are strong in FTIR are often weak in Raman, and vice-versa, providing a more complete picture of the vibrational landscape. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 | Medium-Strong (IR) |

| Aromatic Stretch | Ar-H | 3000 - 3100 | Medium-Weak (IR) |

| Aliphatic Stretch | -CH₂, -CH₃ | 2850 - 3000 | Medium-Strong (IR) |

| Ring Stretching | C=C, C=N | 1400 - 1650 | Strong (IR & Raman) |

| Scissoring Bend | -NH₂ | 1600 - 1650 | Medium-Strong (IR) |

| Aliphatic Bend | -CH₂, -CH₃ | 1375 - 1465 | Medium (IR) |

| Stretch | C-I | 500 - 600 | Medium-Strong (Raman) |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

UV-Visible spectroscopy provides insight into the electronic transitions within the molecule, particularly the π-π* and n-π* transitions associated with the conjugated pyridine system. The spectrum of this compound is expected to show characteristic absorption bands. The position and intensity of these bands are influenced by the substituents on the pyridine ring.

The amino group (-NH₂) acts as a strong auxochrome, typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The ethyl group has a minor effect, while the iodine atom can also influence the electronic transitions. Based on related aminopyridine structures, strong absorptions corresponding to π-π* transitions are expected in the 250-320 nm range. rsc.orgresearchgate.net The analysis of the UV-Vis spectrum is valuable for understanding the electronic properties of the chromophore.

X-ray Crystallography for Definitive Solid-State Structural Determination

While other spectroscopic methods provide evidence for the molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the solid-state structure. This technique would provide precise data on bond lengths, bond angles, and torsional angles.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would confirm:

The planarity of the pyridine ring.

The precise geometry and conformation of the ethyl group relative to the ring.

The exact bond lengths of C-N, C-C, C-I, and C-H bonds.

The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group, which dictates the crystal packing.

Numerous studies on substituted 2-aminopyridines have utilized X-ray crystallography to confirm their structures and analyze intermolecular forces, highlighting its importance as the ultimate tool for structural elucidation. rsc.orgnih.gov

Computational Chemistry and Mechanistic Investigations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No published studies detailing molecular dynamics (MD) simulations specifically for 4-Ethyl-5-iodopyridin-2-amine are available. Such a study would typically involve simulating the movement of the atoms of the molecule over time to understand its dynamic behavior. Key areas of investigation would include:

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformers) of the molecule. This would involve analyzing the rotational energy barrier of the ethyl group and the orientation of the amine group relative to the pyridine (B92270) ring.

Solvent Effects: Simulating the molecule in various solvents (e.g., water, DMSO) to understand how intermolecular interactions with solvent molecules influence its conformation and stability.

Intermolecular Interactions: In a condensed phase, MD simulations could predict how molecules of this compound interact with each other, identifying potential hydrogen bonding between the amine groups and halogen bonding involving the iodine atom.

Without experimental or simulated data, no data tables on conformational energies or interaction parameters can be provided.

In Silico Screening for Ligand-Reactivity Prediction

There is no available research on the use of this compound in in silico screening campaigns or studies predicting its ligand-reactivity. This type of computational research would generally fall into two categories:

Virtual Screening: Using the structure of this compound as a query to search large databases of molecules to find compounds with similar properties or predicted biological activities.

Reactivity Prediction: Employing quantum mechanics calculations (e.g., Density Functional Theory) to compute molecular orbital energies (such as HOMO and LUMO) and electrostatic potential maps. nih.govmdpi.com These calculations would help predict the most likely sites for electrophilic or nucleophilic attack, its potential to act as a ligand in metal-catalyzed coupling reactions, and its general chemical reactivity.

As no such studies have been published for this specific compound, no data tables of screening hits or calculated reactivity descriptors can be presented.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Synthetic Building Blocks

Building blocks are fundamental starting materials used in the synthesis of more complex organic and biological compounds. cymitquimica.com The strategic placement of reactive functional groups on the 4-Ethyl-5-iodopyridin-2-amine scaffold allows for its use in a variety of chemical transformations to generate molecules with significant structural and functional diversity.

The utility of this compound as a precursor stems from its bifunctional nature. The 2-amino group serves as a potent nucleophile, enabling its participation in cyclization and condensation reactions to form fused heterocyclic rings. Concurrently, the iodine atom at the 5-position acts as a versatile synthetic handle. Halogenated pyridines, particularly iodo-pyridines, are excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions. ambeed.com This allows for the precise introduction of carbon, nitrogen, or sulfur-based substituents, leading to polyfunctionalized systems that are valuable in medicinal chemistry and materials research. cymitquimica.comorgchemres.org

The primary reaction pathways available for this building block are summarized below:

Table 1: Key Reactive Sites and Potential Transformations of this compound

| Functional Group | Position | Reaction Type | Potential Coupling Partners / Reagents | Resulting Linkage |

| 2-Amino | C2 | Cyclization / Condensation | α-Haloketones, Dicarbonyls, Aldehydes | Fused Ring Formation (e.g., Imidazole, Pyrimidine) |

| 2-Amino | C2 | N-Arylation / N-Alkylation | Aryl/Alkyl Halides | C-N Bond |

| 5-Iodo | C5 | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids/Esters | C-C (Aryl-Aryl) Bond |

| 5-Iodo | C5 | Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) Bond |

| 5-Iodo | C5 | Heck Coupling | Alkenes | C-C (Alkenyl) Bond |

| 5-Iodo | C5 | Buchwald-Hartwig Amination | Amines | C-N (Aryl-Amino) Bond |

| 5-Iodo | C5 | Nucleophilic Aromatic Substitution | Thiolates, Alkoxides | C-S / C-O Bond |

The strategic functionalization of this compound enables the synthesis of numerous nitrogen-containing heterocyclic scaffolds that are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. frontiersin.orgnih.gov

Imidazopyridines: This class of compounds, which includes various isomers like imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, is known for a wide range of biological activities. mdpi.comresearchgate.net The synthesis of an imidazopyridine core can be achieved by reacting a 2-aminopyridine (B139424) derivative with reagents such as α-haloketones or, in some cases, aldehydes under oxidative conditions. mdpi.com Starting with this compound, the resulting imidazopyridine scaffold would bear the ethyl and iodo groups, which can be used for further diversification to explore structure-activity relationships (SAR) in drug discovery programs.

Pyridopyrimidines: These fused heterocycles are structurally analogous to purine (B94841) bases found in DNA and are present in numerous therapeutic agents. frontiersin.org General synthetic routes involve the condensation of a 2-aminopyridine with β-dicarbonyl compounds, α,β-unsaturated carbonyls, or other suitable three-carbon units. The use of this compound as the starting material would yield pyridopyrimidine derivatives that are pre-functionalized at key positions, facilitating the rapid generation of compound libraries for biological screening.

Triazolopyridines: The researchgate.netchemrj.orgtriazolo[4,3-a]pyridine scaffold is another important pharmacophore found in centrally active compounds. google.com While syntheses often involve 2-hydrazinopyridine (B147025) precursors, which can be prepared from 2-halopyridines, other strategies involving the cyclization of amidines or related intermediates are also known. The functional groups on this compound provide the necessary handles to engage in these complex cyclization cascades.

Quinazolines: The synthesis of quinazolines typically begins with anthranilic acid derivatives. researchgate.net However, the construction of related fused systems can utilize highly substituted heterocyclic building blocks. While less direct, the functional groups on this compound could be chemically manipulated through multi-step sequences to build such complex scaffolds, highlighting its versatility as a starting material for accessing diverse chemical matter.

Development of Ligands for Catalysis

The 2-aminopyridine framework is a well-established motif in coordination chemistry, capable of acting as a robust bidentate ligand for a variety of transition metals. researchgate.netvot.pl

This compound can function as a bidentate chelating ligand, coordinating to a metal center through both the pyridine (B92270) ring nitrogen and the exocyclic amino nitrogen to form a stable five-membered ring. cyberleninka.ru Compounds derived from 2-aminopyridine are versatile ligands for supporting metal complexes. researchgate.net The ethyl and iodo substituents play a crucial role in tuning the properties of the resulting metal complex:

Electronic Tuning: The electron-withdrawing nature of the iodine atom can modulate the electron density at the metal center, influencing its catalytic activity and stability.

Steric Tuning: The ethyl group provides steric bulk near the coordination site, which can influence the substrate selectivity and reaction pathways in a catalytic cycle.

Furthermore, the iodine atom can be used for post-coordination modification, where the ligand is further functionalized after it has been attached to the metal center, allowing for the synthesis of complex catalytic structures that would be difficult to prepare otherwise.

Table 2: Features of this compound as a Ligand Precursor

| Feature | Description | Impact on Metal Complex |

| Coordination Mode | Bidentate (N,N') | Forms stable 5-membered chelate ring with metal ions. |

| Electronic Effect (Iodo) | Inductively electron-withdrawing | Modifies the redox potential and reactivity of the metal center. |

| Steric Effect (Ethyl) | Provides steric hindrance | Can influence substrate approach and selectivity in catalysis. |

| Post-Functionalization | Iodo group allows for cross-coupling | Enables synthesis of complex, multidentate, or electronically diverse ligands after initial coordination. |

A major goal in modern catalysis is the development of reactions that produce a single stereoisomer of a chiral product. This is often achieved using chiral ligands that create an asymmetric environment around the metal catalyst. This compound can serve as a scaffold for creating such chiral ligands. For instance, the amino group can be derivatized with a chiral moiety, or the entire molecule can be used in more complex catalytic systems. An innovative strategy in asymmetric catalysis involves using a catalyst to install a transient chiral auxiliary onto a substrate, which then directs a subsequent diastereoselective reaction. nih.gov The combination of a reactive iodoarene group and an amino group, as found in the title compound, makes it a candidate for such advanced catalytic strategies that provide access to valuable enantioenriched chiral building blocks for medicinal chemistry. nih.gov

Exploration in Advanced Materials Research

The unique electronic and structural features of substituted pyridines make them attractive components for the design of novel functional materials. evitachem.com Research in materials science encompasses the creation of materials with specific electronic, optical, or mechanical properties, including polymers, nanocomposites, and biomedical materials. journaljmsrr.comnrel.govphdassistance.com The this compound molecule possesses attributes that make it a candidate for exploration in this field.

The pyridine ring is an electron-deficient system, and its incorporation into larger conjugated structures can lead to materials with interesting photophysical properties, such as fluorescence, for use in sensors or organic light-emitting diodes (OLEDs). The presence of the iodo group is particularly advantageous for materials synthesis, as it enables the use of polymerization reactions based on cross-coupling (e.g., Suzuki or Sonogashira polymerization) to create well-defined conjugated polymers. The amino group provides a site for hydrogen bonding, which can influence the self-assembly and packing of molecules in the solid state, impacting the bulk properties of the material. It can also be used to graft the molecule onto surfaces or incorporate it into larger polymer backbones. evitachem.com While specific applications of this compound in materials science are not yet widely documented, its structural motifs are found in compounds used to create functional materials.

Incorporation into Organic Electronic Materials (e.g., semiconductors, charge transfer complexes)